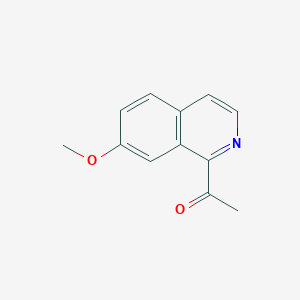
1-(7-Methoxyisoquinolin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Methoxyisoquinolin-1-yl)ethanone, also known as MIQE, is an organic compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 .
Molecular Structure Analysis
The molecular structure of 1-(7-Methoxyisoquinolin-1-yl)ethanone consists of an isoquinoline ring with a methoxy group at position 7 . The InChI code for this compound is 1S/C12H11NO2/c1-8(14)12-11-7-10(15-2)4-3-9(11)5-6-13-12/h3-7H,1-2H3 .Applications De Recherche Scientifique
Discovery in Neuropathic Pain Treatment
The tetrahydroisoquinoline derivative, identified as a novel orally active small-molecule N-type calcium channel blocker, showcases potential in neuropathic pain treatment without CYP inhibition liability. This discovery emphasizes the optimization from the base compound (S)-1 by introducing a methoxy group to the C-8 position, enhancing the pharmacological profile by eliminating CYP2D6 inhibition liability. This advancement offers a promising therapeutic approach for managing neuropathic pain, highlighting the compound's significance in scientific research applications (Ogiyama et al., 2015).
Antitumor Activity
Research on isoquinolinequinones, including derivatives structurally related to marine isoquinolinequinones, has shown significant cytotoxic activity against various human cancer cell lines. The study revealed that compounds with specific substitutions on the isoquinolinequinone nucleus exhibited notable antitumor activity, particularly against human gastric adenocarcinoma, lung, and bladder carcinoma cells. This underscores the potential of 1-(7-Methoxyisoquinolin-1-yl)ethanone derivatives in developing new anticancer agents, contributing valuable insights into their application in cancer research (Delgado et al., 2012).
Fluorescence Properties for Biological Imaging
The synthesis and evaluation of 3-hydroxyquinolin-4(1H)-one derivatives have been explored, focusing on their cytotoxic activity against various cancer cell lines and fluorescence properties. The incorporation of methoxycarbonyl and other functional groups into the isoquinoline structure has facilitated the development of compounds with potential applications in biological imaging and as therapeutic agents. This research contributes to the understanding of the structural factors influencing the biological activities and optical properties of isoquinoline derivatives (Kadrić et al., 2014).
Synthesis and Characterization of Novel Compounds
Studies have demonstrated the synthesis of novel compounds utilizing 1-(7-Methoxyisoquinolin-1-yl)ethanone as a precursor or structural motif. These include efforts in metal complexation, development of fluorescent labeling reagents, and creation of derivatives with potential pharmaceutical applications. Such research underscores the versatility of 1-(7-Methoxyisoquinolin-1-yl)ethanone in synthesizing new materials for various scientific and therapeutic applications, showcasing its broad utility in chemical and pharmaceutical research (Raj & Patel, 2015; Ha et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(7-methoxyisoquinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(14)12-11-7-10(15-2)4-3-9(11)5-6-13-12/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHXRUSXUXCKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Methoxyisoquinolin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

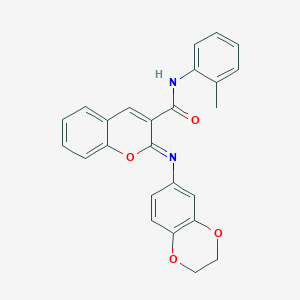
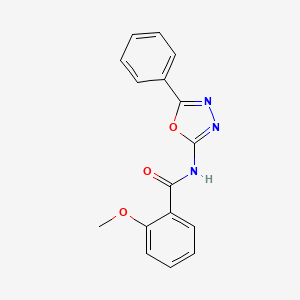
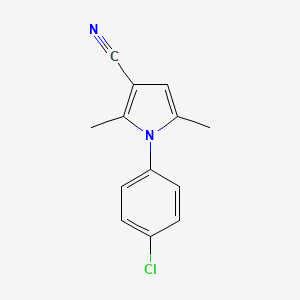
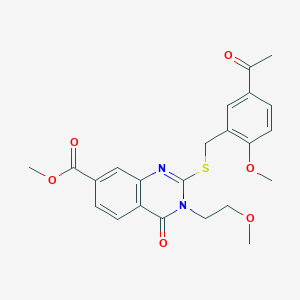
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2573493.png)
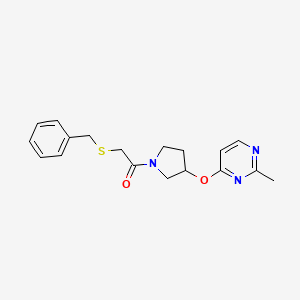
![N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2573495.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methylbenzamide](/img/structure/B2573502.png)
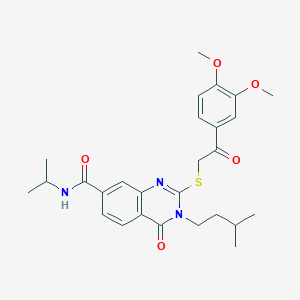
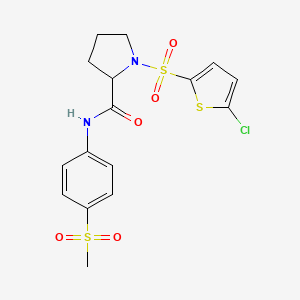

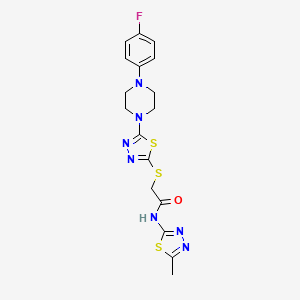
![1-methyl-9-(3-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2573509.png)
